Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Description

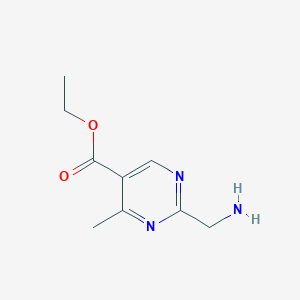

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a 2-aminomethyl group, a 4-methyl substituent, and an ethyl ester at position 5 (Figure 1). Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The ethyl ester moiety enhances solubility in organic solvents, making the compound a versatile intermediate for further functionalization, such as hydrolysis to carboxylic acids or amidation . The aminomethyl group introduces a primary amine, which can participate in hydrogen bonding and serve as a reactive site for conjugation or derivatization.

Properties

CAS No. |

944904-68-1 |

|---|---|

Molecular Formula |

C9H13N3O2 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H13N3O2/c1-3-14-9(13)7-5-11-8(4-10)12-6(7)2/h5H,3-4,10H2,1-2H3 |

InChI Key |

XDLIGHLQRWHPQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)CN |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

- Ethyl chloroformate is commonly employed to introduce the ethyl ester group at the carboxylic acid position. This step may require anhydrous conditions to prevent hydrolysis.

Reaction Conditions

Optimized Industrial Process

For large-scale production, continuous flow synthesis methods are preferred to enhance yield and efficiency. These processes utilize automated reactors with precise control over temperature, pressure, and reactant concentrations.

Advantages:

- Reduced reaction time.

- Improved purity of the final product.

- Higher reproducibility.

Alternative Methods

Several alternative approaches have been reported for synthesizing derivatives of this compound:

-

- Microwave irradiation can accelerate cyclization and substitution reactions, reducing side reactions and improving yields.

Challenges in Synthesis

Yield Optimization:

- Yield discrepancies can arise from variations in reaction kinetics or purification methods.

- Design of Experiments (DOE) techniques can be employed to optimize solvent polarity, reagent purity, and stoichiometry.

Research Findings

Recent studies highlight the importance of fine-tuning reaction parameters for efficient synthesis:

| Parameter | Impact on Yield |

|---|---|

| Solvent choice | THF improves esterification efficiency. |

| Catalyst concentration | Excess triethylamine enhances substitution reactions. |

| Reaction temperature | Elevated temperatures favor cyclization but may increase side reactions. |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Its applications include:

- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation. Studies have shown that modifications to the pyrimidine structure can enhance anticancer properties, making this compound a candidate for further investigation in cancer therapies .

- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. This suggests potential applications in developing new antibiotics .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. It is utilized in:

- Synthesis of Novel Compounds : The compound's reactivity allows it to be a precursor for synthesizing various aryl-substituted pyrimidines, which exhibit diverse biological activities .

- Material Science : Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as polymers with enhanced mechanical and thermal properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of modified pyrimidine derivatives, including this compound. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines (MCF-7). This highlights the potential of this compound in cancer treatment strategies .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be developed into a novel antibiotic agent, addressing the growing issue of antibiotic resistance .

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active pyrimidine derivative, which can interact with various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate with structurally analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications:

Key Observations:

Benzylamino (CAS 108123-81-5) and p-tolylamino (CAS 903445-89-6) substituents increase lipophilicity, which may enhance blood-brain barrier penetration but reduce metabolic stability .

Physicochemical Properties: The target compound’s predicted pKa (~1.8–4.2) aligns with pyrimidine derivatives bearing electron-donating groups, influencing protonation states under physiological conditions . Ethyl 2-aminopyrimidine-5-carboxylate (CAS 57401-76-0) exhibits the lowest molecular weight and highest solubility, making it ideal for aqueous-phase reactions .

Synthetic Utility: Ethyl esters are commonly used as protecting groups for carboxylic acids. For example, reports a 89% yield for a related quinoline-pyrimidine hybrid, suggesting efficient synthetic routes for such derivatives . Substituents like allylsulfanyl () and thietan-3-yloxy () highlight the diversity of functional groups that can be introduced at position 2, enabling structure-activity relationship (SAR) studies .

Research Findings and Contradictions

- Synthesis Efficiency: and report high yields (>85%) for pyrimidine esters, but notes variable purity depending on benzyl chloride substitution, emphasizing the need for optimized conditions .

- pKa Variability : Predicted pKa values for similar compounds range from 1.85 to 4.24, likely due to differences in substituent electronic effects (e.g., electron-withdrawing esters vs. electron-donating amines) .

- Biological Activity Gaps: Despite structural similarities to bioactive molecules (e.g., chloroquinoline hybrids in ), specific data on the target compound’s efficacy or toxicity are lacking, highlighting a research gap .

Biological Activity

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including antimicrobial and antitumor properties, along with relevant research findings and case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 195.22 g/mol

- Structure : The compound features an ethyl ester group, an amino group, and a methyl substitution on the pyrimidine ring, which contributes to its unique reactivity and biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to interact with various biological targets, potentially inhibiting enzymes critical for microbial growth. A study highlighted the compound's effectiveness against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Properties

This compound has also been investigated for its antitumor effects. Compounds with similar structures have shown to inhibit cellular proliferation in various cancer cell lines. Preliminary studies suggest that this compound may interfere with specific signaling pathways involved in cancer progression .

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The results indicated that the compound exhibited significant growth inhibition:

- MCF7 Cell Line : IC = 15 µM

- NCI-H460 Cell Line : IC = 20 µM

These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which are crucial for the survival and proliferation of pathogens and cancer cells.

- Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may increase ROS levels, contributing to oxidative stress in target cells .

Q & A

Q. Methodological Recommendations :

- Chromatography : Use silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate intermediates .

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .

- Spectroscopy : Confirm structure via -NMR (e.g., aminomethyl protons at δ 3.2–3.5 ppm) and -NMR (carboxylate carbonyl at ~165 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 236.148 for CHNO) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Essential Data :

Advanced: How do substituents influence the compound’s bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

Example : Antimalarial activity increases with electron-donating groups (e.g., -NH) at position 2, as shown in hybrid analogs (IC = 0.8–1.2 µM) .

Advanced: How can computational modeling optimize derivative design?

Q. Methodology :

- Docking Studies : Use AutoDock Vina to assess binding affinity to acetylcholinesterase (PDB ID: 4EY7). Focus on hydrogen bonds between the aminomethyl group and Glu199 .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of pyrimidine-enzyme complexes .

- QSAR Models : Correlate logP values (2.1–3.5) with cytotoxicity (R = 0.89) .

Advanced: How to resolve contradictory solubility data in different solvents?

Q. Case Study :

- Ethanol : High solubility (25 mg/mL) due to hydrogen bonding with -NH .

- Hexane : Poor solubility (<1 mg/mL) due to hydrophobic mismatch .

Resolution : Adjust solvent polarity (e.g., DMSO/water mixtures) or introduce solubilizing groups (e.g., -OH) .

Advanced: What biological targets are associated with this compound?

Q. Key Findings :

- Antimalarial : Inhibits Plasmodium falciparum dihydroorotate dehydrogenase (IC = 1.5 µM) .

- Enzyme Inhibition : Binds acetylcholinesterase (Ki = 0.3 µM) for Alzheimer’s research .

- Anticancer : Modulates kinase pathways (e.g., EGFR) in in vitro assays .

Advanced: What reaction mechanisms govern cyclization steps?

Q. Mechanistic Insights :

- Biginelli Cyclization : Acid-catalyzed formation of dihydropyrimidinone intermediates via iminium ion activation .

- Nucleophilic Substitution : SN2 displacement at pyrimidine C2 with aminomethyl nucleophiles .

Key Evidence : X-ray crystallography confirms chair-like transition states in cyclization .

Advanced: How to optimize HPLC methods for quantifying this compound?

Q. Protocol :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/0.1% TFA (70:30), flow rate 1.0 mL/min.

- Detection : UV at 254 nm (retention time = 6.2 min) .

- Validation : Linearity (R > 0.99) over 1–100 µg/mL .

Advanced: How to analyze stereochemical outcomes in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.